3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid

Strain-release chemistry Ring strain energy Cyclobutane synthesis

3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a 1,3-bridgehead-disubstituted derivative of bicyclo[1.1.0]butane (BCB), the smallest bicyclic carbocycle and one of the most strained isolable organic compounds, with a ring strain energy of approximately 63.9–66 kcal mol⁻¹. The compound bears a methoxycarbonyl (–COOCH₃) group at the 3-position and a free carboxylic acid (–COOH) at the 1-position, placing two electronically differentiated, π-accepting substituents on the bridgehead carbons of the butterfly-shaped BCB core.

Molecular Formula C7H8O4
Molecular Weight 156.14 g/mol
Cat. No. B12954806
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid
Molecular FormulaC7H8O4
Molecular Weight156.14 g/mol
Structural Identifiers
SMILESCOC(=O)C12CC1(C2)C(=O)O
InChIInChI=1S/C7H8O4/c1-11-5(10)7-2-6(7,3-7)4(8)9/h2-3H2,1H3,(H,8,9)
InChIKeyODRSGOFZSQOHCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid – A 1,3-Bridgehead-Difunctionalized Bicyclobutane Building Block for Strain-Release Chemistry and Bioisostere Synthesis


3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid is a 1,3-bridgehead-disubstituted derivative of bicyclo[1.1.0]butane (BCB), the smallest bicyclic carbocycle and one of the most strained isolable organic compounds, with a ring strain energy of approximately 63.9–66 kcal mol⁻¹ [1]. The compound bears a methoxycarbonyl (–COOCH₃) group at the 3-position and a free carboxylic acid (–COOH) at the 1-position, placing two electronically differentiated, π-accepting substituents on the bridgehead carbons of the butterfly-shaped BCB core. This substitution pattern confers a unique combination of high ring strain, bridgehead C–C bond electronic modulation, and orthogonal functional-group reactivity that is not available in the symmetrical 1,3-diester or the mono-substituted BCB analogs [2].

Why Generic BCB Analogs Cannot Substitute for 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid in Multi-Step Synthetic and Medicinal Chemistry Workflows


The symmetrical 1,3-bis(methoxycarbonyl)bicyclo[1.1.0]butane (diester) and the mono-substituted bicyclo[1.1.0]butane-1-carboxylic acid are the most readily conceivable substitutes, yet each introduces a critical functional limitation. The symmetrical diester requires a non-trivial selective monohydrolysis to access a free carboxylic acid, a transformation that risks ring-opening of the strained BCB core under the requisite basic or acidic aqueous conditions. Conversely, the mono-acid lacks the second ester handle needed for stepwise orthogonal elaboration of the 1- and 3-positions. Critically, π-accepting bridgehead substituents such as carboxyl and alkoxycarbonyl groups are known from X-ray crystallographic studies to lengthen the central C1–C3 bond [1], and the pattern of substitution (one free acid, one ester) is expected to produce an asymmetric electronic environment at the two bridgehead carbons that influences the regioselectivity of strain-release ring-opening reactions—an effect absent in symmetrically substituted analogs [2].

Quantitative Differentiation Evidence for 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid Versus Closest Analogs


Ring Strain Energy: BCB Core Delivers >2× the Strain Release of Cyclopropane or Cyclobutane Building Blocks

The bicyclo[1.1.0]butane core common to the target compound possesses a ring strain energy of 63.9 kcal mol⁻¹, which is more than double that of cyclopropane (27.5 kcal mol⁻¹) or cyclobutane (26.3 kcal mol⁻¹), and substantially exceeds bicyclo[1.1.1]pentane (~40 kcal mol⁻¹) [1] [2]. This differential translates into a driving force for strain-release ring-opening that enables chemistry—such as mild photoredox radical additions and catalyst-controlled regiodivergent hydrophosphination—that cannot be accessed with less-strained carbocyclic building blocks [3].

Strain-release chemistry Ring strain energy Cyclobutane synthesis

Bridgehead C–C Bond Lengthening: Quantified Electronic Effect of π-Accepting Carboxyl/Carboxylate Substituents on the BCB Central Bond

Microwave spectroscopy established the central C1–C3 bond length of unsubstituted bicyclo[1.1.0]butane as 1.497 Å [1]. Single-crystal X-ray diffraction studies by Irngartinger et al. subsequently demonstrated that π-accepting carboxylate groups attached to the bridgehead carbons lengthen this central bond by 0.030 Å to 1.485 Å (measured for a bis-carboxylate-substituted BCB derivative) [2]. The target compound, bearing two π-accepting groups (–COOH and –COOCH₃) at the 1- and 3-positions, is structurally pre-organized for an elongated, more reactive central C–C bond compared to unsubstituted or alkyl-substituted BCB derivatives, for which the C1–C3 bond can be as short as ~1.44–1.45 Å [2].

Structural chemistry X-ray crystallography Substituent effect

Orthogonal Functional-Group Reactivity: Differentiated Ester and Free Carboxylic Acid Enable Sequential Derivatization Without Protecting-Group Manipulation

The target compound possesses two chemically distinct carbonyl functionalities at the BCB bridgehead positions: a methyl ester at C3 and a free carboxylic acid at C1. By contrast, the closest symmetrical analog, 1,3-bis(methoxycarbonyl)bicyclo[1.1.0]butane (mp 59.5–61.5 °C), bears two identical ester groups [1]. Selective monohydrolysis of the diester to access a free acid is complicated by the BCB core's sensitivity to aqueous acid/base, which can trigger ring-opening. The pre-existing mixed ester–acid motif of the target compound circumvents this limitation: the free –COOH group can be directly activated (e.g., as an acid chloride or via carbodiimide coupling) for amidation, while the –COOCH₃ group remains intact for subsequent orthogonal transformations. This pathway is directly analogous to the patent-described conversion of 1,3-bis(methoxycarbonyl)BCB to 1-methoxycarbonyl-3-carbamoyl BCB via selective amidation [1], and to the commercial availability of >500 BCB amide derivatives synthesized from BCB-carboxylic acids .

Orthogonal synthesis Amide coupling Bifunctional building block

Bioisostere Exit-Vector Geometry: 1,3-Disubstituted BCB Enables Access to Ortho- and Meta-Arene Bioisosteres with Defined Three-Dimensional Exit Vectors

BCB derivatives undergo strain-release cycloadditions to yield bicyclo[2.1.1]hexanes (BCHs) and bicyclo[3.1.1]heptanes (BCHeps), which have been validated as three-dimensional bioisosteres for ortho- and meta-substituted arenes in drug design [1]. The 1,3-disubstitution pattern on the BCB core, with its ~123° interflap dihedral angle, positions the two bridgehead substituents at a defined non-planar geometry that maps onto the substitution vectors of meta- and ortho-disubstituted benzenes. A recent Nature Chemistry report demonstrated that BCB-derived 2-thiabicyclo[3.1.1]heptanes serve as bioisosteres for 1,2,4-trisubstituted benzenes—the second most prevalent benzenoid pattern in FDA-approved drugs—with improved pharmacokinetic properties including enhanced solubility and metabolic stability compared to the parent arene drugs diflunisal and sonidegib [2]. Mono-substituted BCBs cannot access this trisubstituted bioisostere space, while symmetrically 1,3-disubstituted BCBs yield products with identical exit vectors at both positions, limiting the accessible chemical diversity.

Bioisostere Exit vector Drug discovery Aryl replacement

Covalent Warhead Derivatization Pathway: Free Carboxylic Acid as the Direct Entry Point to Cysteine-Directed BCB Amide Electrophiles

BCB-carboxylic acid amides have emerged as a new class of cysteine-selective covalent warheads with reactivity profiles benchmarked against clinical acrylamide-based inhibitors. BCB amides derived from BCB-carboxylic acids exhibit glutathione (GSH) half-lives comparable to that of (±)-sotorasib, the racemic form of the FDA-approved KRAS G12C covalent inhibitor [1]. The target compound's free –COOH group enables direct, one-step amidation to generate BCB amide warheads without requiring ester hydrolysis—a step that would risk BCB ring-opening in the symmetrical diester. Commercially, this pathway is validated by the availability of over 555 pre-synthesized BCB amides and a REAL array of >1 million virtual BCB derivatives accessible from BCB-carboxylic acid building blocks .

Covalent inhibitor Cysteine warhead BCB amide Targeted covalent inhibitor

Highest-Value Application Scenarios for 3-(Methoxycarbonyl)bicyclo[1.1.0]butane-1-carboxylic acid Based on Evidence


Stepwise Synthesis of Unsymmetrically 1,3-Difunctionalized Cyclobutane Pharmacophores via Strain-Release

The orthogonally differentiated –COOH and –COOCH₃ groups permit sequential functionalization without intermediate protecting-group chemistry. A medicinal chemistry team can first amidate the free carboxylic acid with a target-specific amine fragment, then subject the remaining ester to reduction, hydrolysis, or transesterification, followed by strain-release ring-opening (e.g., photoredox Giese-type addition or Rh-catalyzed cycloisomerization) to yield a 1,3-difunctionalized cyclobutane bearing two different pharmacophoric elements at defined geometry [1]. This workflow is not executable with either the symmetrical diester or the mono-substituted BCB analog without additional synthetic steps that risk degrading the strained BCB core.

Direct Construction of Differentiated Arene Bioisosteres with Pre-Mapped Substituent Vectors

The target compound can be employed as a direct precursor in Lewis acid-catalyzed [2σ+2π] cycloadditions with alkenes, imines, or 1,4-dithiane-2,5-diol to generate bicyclo[2.1.1]hexane or bicyclo[3.1.1]heptane bioisosteres that carry different functional groups at the two bridgehead-derived positions. Because the ester and acid are already differentiated on the BCB precursor, the cycloaddition product retains this differentiation at the exit vectors corresponding to ortho- or meta-arene substitution, enabling direct structure–activity relationship exploration without post-cycloaddition functional group manipulation [2].

Late-Stage Diversification into BCB Amide Covalent Inhibitor Libraries for Cysteine-Targeted Screening

The free carboxylic acid provides a direct, one-step handle for parallel amide coupling with diverse amine building blocks, generating libraries of BCB amide electrophiles for cysteine-targeted covalent inhibitor screening. The BCB amide warhead class has demonstrated GSH reactivity comparable to the clinical covalent drug sotorasib and has been validated in BTK inhibitor programs [3]. The second ester handle remains available for subsequent property modulation (e.g., solubility tuning via ester hydrolysis to the diacid or transesterification to a different alkyl ester), a flexibility not afforded by mono-substituted BCB acids or symmetrical diesters.

Mechanistic Studies of Asymmetric Bridgehead Electronic Effects on Strain-Release Regioselectivity

The unsymmetrical electronic environment created by the two different π-accepting substituents (–COOH vs. –COOCH₃) at the BCB bridgehead positions makes this compound a valuable probe for investigating how differential bridgehead substitution influences the regioselectivity of strain-release ring-opening. Crystallographic evidence demonstrates that bridgehead carboxylate substituents lengthen the central C–C bond [4], and recent work on taming nonclassical carbocations has shown that the degree and nature of substituents on BCB-derived cationic intermediates dictate regio- and stereochemical outcomes of ring opening [5]. The target compound's asymmetric substitution pattern enables systematic exploration of these electronic effects, which is not possible with symmetrical BCB derivatives.

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